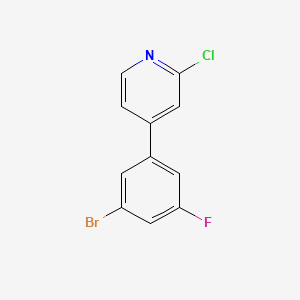
4-(3-Bromo-5-fluorophenyl)-2-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromo-5-fluorophenyl)-2-chloropyridine is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-5-fluorophenyl)-2-chloropyridine typically involves the halogenation of a pyridine derivative. One common method is the reaction of 2-chloropyridine with 3-bromo-5-fluorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to facilitate the halogenation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation reactions using automated equipment. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Bromo-5-fluorophenyl)-2-chloropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: It can undergo oxidation to form different oxidation states or reduction to remove halogen atoms.
Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-(3-Bromo-5-fluorophenyl)-2-chloropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated structure makes it a versatile intermediate in various organic reactions.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals
Medicine: Research on this compound and its derivatives has shown potential in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromo-5-fluorophenyl)-2-chloropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogen atoms enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Bromo-5-fluorophenyl)morpholine
- 3-Bromo-5-fluorophenol
- 4-(3-Bromo-5-fluorobenzyl)morpholine
Uniqueness
4-(3-Bromo-5-fluorophenyl)-2-chloropyridine is unique due to its specific halogenation pattern and the presence of a pyridine ring. This structure imparts distinct chemical properties, making it suitable for various specialized applications. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it a valuable intermediate in organic synthesis and scientific research.
Propiedades
Fórmula molecular |
C11H6BrClFN |
|---|---|
Peso molecular |
286.53 g/mol |
Nombre IUPAC |
4-(3-bromo-5-fluorophenyl)-2-chloropyridine |
InChI |
InChI=1S/C11H6BrClFN/c12-9-3-8(4-10(14)6-9)7-1-2-15-11(13)5-7/h1-6H |
Clave InChI |
IVIPZPGBALNZKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1C2=CC(=CC(=C2)Br)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















